molecular formula C9H11F2N3OS B2723293 4,4-Difluoro-N-(1,3-thiazol-2-yl)piperidine-1-carboxamide CAS No. 2380099-09-0

4,4-Difluoro-N-(1,3-thiazol-2-yl)piperidine-1-carboxamide

Cat. No. B2723293
CAS RN: 2380099-09-0
M. Wt: 247.26
InChI Key: JTOOWAQWDLOLAX-UHFFFAOYSA-N
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Description

Thiazoles are important heterocyclic compounds exhibiting a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of thiazoles can be greatly affected by substituents on a particular position of the thiazole ring .


Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms . They are planar, and their aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug–target protein interaction .


Physical And Chemical Properties Analysis

Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The specific physical and chemical properties of “4,4-Difluoro-N-(1,3-thiazol-2-yl)piperidine-1-carboxamide” are not detailed in the sources I found.

Mechanism of Action

The mechanism of action of thiazoles can vary depending on their structure and the biological target. For instance, some thiazoles have been found to protect against oxidative stress-induced cell death by activating the Nrf2-ARE pathway . The specific mechanism of action for “4,4-Difluoro-N-(1,3-thiazol-2-yl)piperidine-1-carboxamide” is not available in the sources I found.

Future Directions

Thiazoles continue to draw the attention of chemists due to their diverse biological activities and their presence in many potent biologically active compounds . Future research may focus on the design and development of new thiazole derivatives, including “4,4-Difluoro-N-(1,3-thiazol-2-yl)piperidine-1-carboxamide”, to explore their potential therapeutic applications.

properties

IUPAC Name

4,4-difluoro-N-(1,3-thiazol-2-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2N3OS/c10-9(11)1-4-14(5-2-9)8(15)13-7-12-3-6-16-7/h3,6H,1-2,4-5H2,(H,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTOOWAQWDLOLAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)C(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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